![molecular formula C17H15N3O2S2 B2551958 1-Metil-3-((2-feniltiazol-4-il)metil)-1,3-dihidrobenzo[c][1,2,5]tiadiazol 2,2-dióxido CAS No. 2034263-59-5](/img/structure/B2551958.png)
1-Metil-3-((2-feniltiazol-4-il)metil)-1,3-dihidrobenzo[c][1,2,5]tiadiazol 2,2-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados del tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por radicales libres, moléculas inestables que el cuerpo produce como reacción a la presión ambiental y de otro tipo.
Actividad analgésica
Se ha informado que los derivados del tiazol tienen propiedades analgésicas . Los analgésicos son medicamentos que se utilizan para aliviar el dolor. Funcionan bloqueando las señales de dolor al cerebro o interfiriendo con la interpretación de las señales por parte del cerebro.
Actividad antiinflamatoria
Los derivados del tiazol han mostrado efectos antiinflamatorios . Los fármacos antiinflamatorios reducen la inflamación y la hinchazón. Se pueden utilizar para afecciones como la artritis, donde el sistema inmunitario del cuerpo causa dolor e hinchazón en las articulaciones.
Actividad antimicrobiana
Se ha encontrado que los derivados del tiazol tienen propiedades antimicrobianas . Las sustancias antimicrobianas matan o detienen el crecimiento de microorganismos como bacterias, hongos o protozoos.
Actividad antifúngica
Los derivados del tiazol han demostrado actividad antifúngica . Los medicamentos antifúngicos se utilizan para tratar infecciones fúngicas, que pueden afectar cualquier parte del cuerpo, incluida la piel, las uñas y los órganos internos.
Actividad antiviral
Se ha informado que los derivados del tiazol tienen propiedades antivirales . Los fármacos antivirales son un tipo de medicamento que se utiliza específicamente para tratar infecciones virales. Actúan inhibiendo el desarrollo del virus.
Actividad anticonvulsiva
Ciertos azoles (arilalquilo) novedosos unidos a tiazol han mostrado respuestas anti-MES y anti-scPTZ . Estos se utilizan en el tratamiento de las convulsiones epilépticas.
Actividad antitumoral o citotóxica
Se ha encontrado que los derivados del tiazol tienen actividad antitumoral o citotóxica . Los fármacos citotóxicos se utilizan para matar las células cancerosas y a menudo se utilizan en la quimioterapia. Por ejemplo, una serie de arilidenhidrazidas de ácido [6- (4-bromofenil)imidazo [2,1-b]tiazol-3-il]acético demostró un potente efecto en un cáncer de próstata .
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, such as this one, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole-containing compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The properties of thiazole compounds suggest that factors such as ph, temperature, and the presence of other substances could potentially influence their activity .
Propiedades
IUPAC Name |
1-methyl-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-19-15-9-5-6-10-16(15)20(24(19,21)22)11-14-12-23-17(18-14)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGKTYBMVMJNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
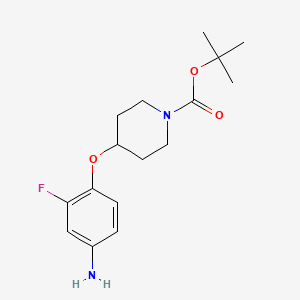
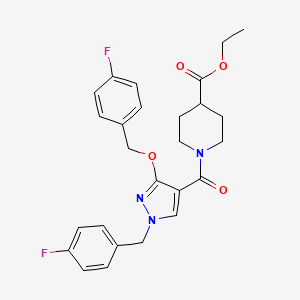
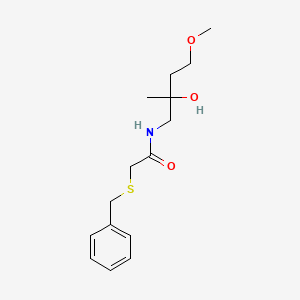
![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)


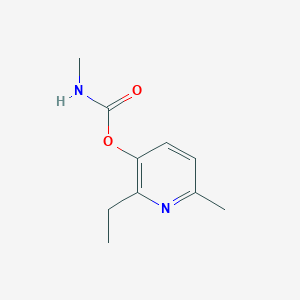
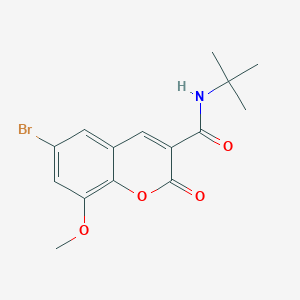
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)
![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
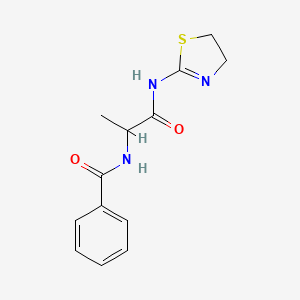
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2551897.png)

